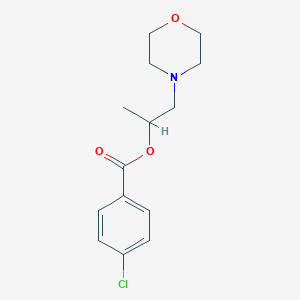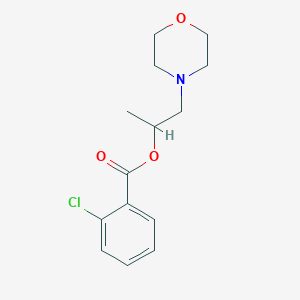
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate, also known as DMBC, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzofuran, which is a heterocyclic aromatic organic compound. DMBC has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate is not fully understood. However, it has been shown to interact with various targets in the body, including neurotransmitter transporters, enzymes, and receptors. This compound has been shown to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and protect against oxidative stress. This compound has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, emotion, and behavior.
实验室实验的优点和局限性
One of the main advantages of using 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate in lab experiments is its versatility. This compound can be used in various types of experiments, including in vitro and in vivo studies. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the lab. Another limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of 2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate. One potential direction is the development of this compound-based drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another potential direction is the use of this compound as a tool for studying the function of neurotransmitter transporters and receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific fields.
合成方法
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate can be synthesized through a multi-step process that involves the reaction of benzofuran with dimethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain pure this compound.
科学研究应用
2-(Dimethylamino)ethyl 1-benzofuran-2-carboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.
In pharmacology, this compound has been studied for its potential use as a fluorescent probe for the detection of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
In neuroscience, this compound has been studied for its potential use as a tool for studying the function of neurotransmitter transporters, such as the dopamine transporter. This compound has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
属性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-14(2)7-8-16-13(15)12-9-10-5-3-4-6-11(10)17-12/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
SNPIYYBRBKETNK-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
规范 SMILES |
CN(C)CCOC(=O)C1=CC2=CC=CC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


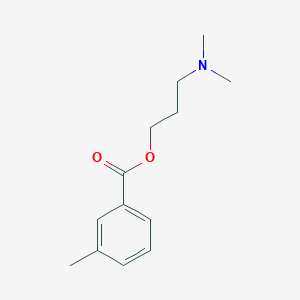


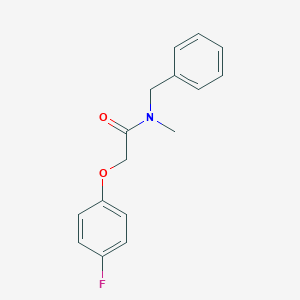
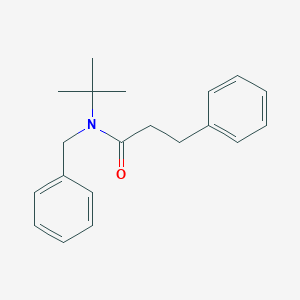
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)
![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
